molecular formula C23H25N3O6 B14913934 ethyl (2Z)-2-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate

ethyl (2Z)-2-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate

Cat. No.: B14913934
M. Wt: 439.5 g/mol
InChI Key: NMPWHVSIZWEBIV-MOHJPFBDSA-N
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Description

Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate is a complex organic compound with a unique structure that includes both hydrazone and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate typically involves the condensation of ethyl 2-oxo-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate with 2,5-dimethoxyphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate involves its interaction with various molecular targets. The hydrazone moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects. Pathways involved include oxidative stress response and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2,4-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate
  • Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,5-piperidinedicarboxylate

Uniqueness

Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate is unique due to the presence of both hydrazone and isoindoline moieties, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-(1,3-dioxoisoindol-2-yl)pentanoate

InChI

InChI=1S/C23H25N3O6/c1-4-32-23(29)18(24-25-19-14-15(30-2)11-12-20(19)31-3)10-7-13-26-21(27)16-8-5-6-9-17(16)22(26)28/h5-6,8-9,11-12,14,25H,4,7,10,13H2,1-3H3/b24-18-

InChI Key

NMPWHVSIZWEBIV-MOHJPFBDSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=CC(=C1)OC)OC)/CCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)OC)OC)CCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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